Copper dihydroxybenzoate
Description
Contextualization within Coordination Chemistry of Benzoic Acid Derivatives
The study of copper(II) carboxylates, particularly those derived from benzoic acid and its substituted analogues, is a significant area within coordination chemistry. Benzoic acid and its derivatives act as versatile ligands, coordinating to metal ions primarily through their carboxylate groups in various modes, such as monodentate, bidentate chelating, or bridging. This versatility leads to the formation of a wide array of coordination complexes with diverse structures, including mononuclear, binuclear, and polymeric systems. tandfonline.commdpi.commdpi.com The electronic and steric effects of substituents on the benzene (B151609) ring profoundly influence the resulting complex's geometry, stability, and physicochemical properties. Copper(II) ions, with their flexible coordination sphere, readily form complexes with these ligands, often exhibiting geometries like square planar, square pyramidal, or distorted octahedral. tandfonline.comrsc.org Research in this field investigates how the nature of the substituent—its position, size, and electronic properties—modulates the structure and reactivity of the resulting copper benzoate (B1203000) complexes.
Significance of Dihydroxybenzoate Ligands in Metal Complexation
Dihydroxybenzoate (DHB) ligands, as a subset of benzoic acid derivatives, introduce additional complexity and functionality to metal complexes. The presence of two hydroxyl (-OH) groups on the aromatic ring, in addition to the carboxylate group, provides multiple potential coordination sites. This allows for the formation of stable chelate rings and extended supramolecular architectures through hydrogen bonding. researchgate.net The specific isomer of the dihydroxybenzoic acid (e.g., 2,4-DHB, 2,5-DHB, 2,6-DHB, or 3,5-DHB) dictates the spatial arrangement of these functional groups, leading to distinct coordination behaviors and crystal packing. researchgate.netcas.cz The hydroxyl groups can participate in coordination directly to the metal center or play a crucial role in stabilizing the crystal lattice via intricate hydrogen-bonding networks with solvent molecules or adjacent complex units. researchgate.netukwms.ac.id This multi-functionality makes dihydroxybenzoate ligands valuable for designing metal-organic frameworks (MOFs) and complexes with specific catalytic or magnetic properties.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52856-54-9 |
|---|---|
Molecular Formula |
C7H5CuO4- |
Molecular Weight |
216.66 g/mol |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);/p-1 |
InChI Key |
YBGDZLOQBFOMHE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[O-])C(=O)O.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Dihydroxybenzoate Complexes
Direct Synthesis Approaches
Direct synthesis methods involve the reaction of a copper salt with a dihydroxybenzoic acid isomer in a suitable solvent system. These approaches are often favored for their simplicity and efficiency.
Solution-Based Precipitation Methods
Solution-based precipitation is a widely employed technique for the synthesis of copper dihydroxybenzoate complexes. This method typically involves dissolving a copper salt, such as copper(II) sulfate (B86663) or copper(II) chloride, and a specific dihydroxybenzoic acid isomer in a solvent, commonly water or an aqueous-organic mixture. mdpi.com The reaction proceeds upon mixing the solutions, often facilitated by stirring and heating, leading to the precipitation of the this compound complex. The choice of solvent and the control of pH are crucial parameters that influence the reaction rate and the purity of the resulting precipitate. For instance, the use of a tetrahydrofuran (B95107) (THF) and water mixture has been explored to control precipitation. mdpi.com
The general reaction can be represented as: Cu²⁺ + 2(C₇H₆O₄) → Cu(C₇H₅O₄)₂ + 2H⁺
This method's effectiveness lies in the relative insolubility of the copper complex in the reaction medium, which drives the equilibrium towards product formation. The resulting solid can then be isolated by filtration, washed to remove impurities, and dried.
Solvothermal and Hydrothermal Syntheses
Solvothermal and hydrothermal syntheses are powerful methods for preparing crystalline materials, including this compound complexes. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, under elevated temperatures and pressures. wikipedia.org The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents like ethanol, methanol, or dimethylformamide (DMF). wikipedia.orgmdpi.com
These methods can produce highly crystalline and well-defined structures that may not be accessible under ambient conditions. wikipedia.org For example, a copper-based metal-organic framework (MOF) with the formula [Cu₃L₂(DMF)₂]n (where H₃L is 3,4-dihydroxybenzoic acid) was synthesized using a solvothermal approach with a DMF/water solvent mixture. mdpi.com The elevated temperature and pressure enhance the solubility of reactants and facilitate the formation of stable, ordered frameworks. The morphology and properties of the final product can be influenced by factors such as reaction time, temperature, and the nature of the solvent. researchgate.net
Table 1: Comparison of Solvothermal and Hydrothermal Synthesis Parameters for Copper Complexes
| Parameter | Solvothermal Synthesis | Hydrothermal Synthesis |
| Solvent | Non-aqueous (e.g., DMF, ethanol) wikipedia.org | Water wikipedia.org |
| Temperature | Typically >100°C | Typically >100°C |
| Pressure | Autogenous (generated by solvent vapor pressure) | Autogenous (generated by water vapor pressure) |
| Products | Crystalline complexes, MOFs mdpi.com | Crystalline complexes, oxides researchgate.net |
Microwave-Assisted Preparations
Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods for preparing this compound complexes. scispace.comnih.gov This technique utilizes microwave radiation to directly heat the reactants and solvent, leading to significantly reduced reaction times and often improved yields. scispace.comnih.gov The process relies on the ability of polar molecules within the reaction mixture to absorb microwave energy and convert it into heat. scispace.com
For instance, a novel penicillinoate@copper metal-organic framework was synthesized using microwave irradiation, which facilitated the rapid formation of the desired product. frontiersin.org In another study, a copper-based MOF from 3,4-dihydroxybenzoic acid was prepared by heating the reaction mixture in a microwave at 95 °C for one hour. mdpi.com This method offers precise temperature control and uniform heating, which can lead to the formation of nanoparticles and other complex structures with controlled morphologies. nih.govnih.gov
Precursor Chemistry and Ligand Derivatization
The properties and structure of this compound complexes can be tailored by modifying the starting materials. This includes the use of different copper precursors and the derivatization of the dihydroxybenzoic acid ligand.
The choice of the copper(II) salt precursor (e.g., sulfate, chloride, nitrate) can influence the final product. More complex precursors, such as copper(I) amidinates or copper(II) succinate, have also been utilized in the synthesis of copper-based materials, demonstrating the versatility of precursor chemistry. harvard.edujapsonline.com The synthesis of a novel copper(I) precursor, [Cu(PPh₃)₂(O₂CCH₂OC₂H₄OC₂H₄OCH₃)], highlights the development of specialized precursors for controlled synthesis of copper nanoparticles. rsc.org
Ligand derivatization involves chemically modifying the dihydroxybenzoic acid molecule to introduce new functional groups. This can alter the coordination behavior of the ligand and the properties of the resulting complex. For example, the introduction of other ligands can lead to the formation of ternary complexes with unique structures and catalytic activities. researchgate.netresearchgate.net A new ternary copper(II) complex of 2,4-dihydroxybenzoic acid was synthesized by incorporating 1,10-phenanthroline (B135089) as a secondary ligand. researchgate.netresearchgate.net This approach allows for the fine-tuning of the electronic and steric properties of the complex, impacting its stability and reactivity.
Stoichiometric Control in Complex Formation
The stoichiometry of the reactants plays a crucial role in determining the composition and structure of the final this compound complex. The molar ratio of the copper salt to the dihydroxybenzoic acid ligand can dictate whether a 1:1, 1:2, or other stoichiometric complex is formed. researchgate.netnih.gov
The method of continuous variation is a common experimental technique used to determine the stoichiometry of a complex in solution. libretexts.org This involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total moles constant. By measuring a physical property that is proportional to the concentration of the complex (such as absorbance), the stoichiometric ratio that yields the maximum amount of product can be identified. libretexts.org For example, spectrophotometric titration has been used to confirm a 1:1 molar ratio between copper(II) and ursolic acid in a complex. nih.gov
Careful control over the stoichiometry is essential for obtaining pure products and avoiding the formation of mixtures of different complexes. The elemental analysis of synthesized complexes is often used to confirm the metal-to-ligand ratio. researchgate.net
Structural Elucidation and Characterization of Copper Dihydroxybenzoate Complexes
Advanced Spectroscopic Characterization
While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques probe the electronic and vibrational properties of the complexes, offering complementary information about the metal-ligand bonding.
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of a ligand to a metal center by observing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. cas.cz For copper dihydroxybenzoate complexes, the most informative regions of the IR spectrum are those corresponding to the carboxylate (COO⁻) and hydroxyl (OH) groups.
Carboxylate Group Vibrations: The free carboxylic acid shows a characteristic C=O stretching vibration (ν(C=O)) typically above 1700 cm⁻¹. Upon deprotonation and coordination to the copper ion, this band disappears and is replaced by two new bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The positions of these bands, and particularly the difference between them (Δν = νₐₛ - νₛ), are diagnostic of the carboxylate coordination mode:
Ionic/Uncoordinated: Large Δν, similar to the sodium salt.
Monodentate: Δν is generally larger than for the ionic case.
Bidentate (Chelating): Δν is significantly smaller than for the ionic case.
Bidentate (Bridging): Δν is comparable to or slightly larger than for the ionic case. For the syn-syn bridging found in paddle-wheel structures, Δν is typically in the range of 180-220 cm⁻¹.
Hydroxyl and Phenolic C-O Vibrations: The coordination of phenolic hydroxyl groups, as seen in the 3,4-dihydroxybenzoate complexes, can also be inferred from the IR spectrum. mdpi.com This is evidenced by:
The disappearance or significant broadening and shifting of the O-H stretching band (ν(O-H)) of the phenolic group, which typically appears as a broad band around 3200-3500 cm⁻¹.
A shift in the phenolic C-O stretching vibration (ν(C-O)). For a related copper complex, a negative shift (from 1281 cm⁻¹ in the free ligand to 1213 cm⁻¹ in the complex) was observed, indicating coordination through the phenolic oxygen. mdpi.com
These spectral shifts provide clear and direct evidence of the ligand-to-metal bond formation and can help elucidate the coordination environment of the copper ion. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Signature of Ligand-Metal Interaction | Reference |
|---|---|---|---|---|
| Carboxylic Acid (R-COOH) | ν(C=O) | >1700 | Disappears upon deprotonation and coordination. | cas.cz |
| Carboxylate (R-COO-) | νas(COO-) | ~1550-1650 | The separation Δν (νas - νs) is diagnostic of the coordination mode (monodentate, bidentate, bridging). | redalyc.org |
| νs(COO-) | ~1300-1450 | redalyc.org | ||
| Phenolic Hydroxyl | ν(O-H) | ~3200-3500 (broad) | Disappearance or significant shift/broadening if the -OH group is deprotonated and coordinates to Cu(II). | mdpi.com |
| Phenolic C-O | ν(C-O) | ~1200-1300 | Shifts upon coordination of the adjacent phenolic oxygen. | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound complexes. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of absorption provide insights into the nature of the ligands and the geometry of the copper(II) center. rsc.org
In copper(II) complexes, the observed electronic transitions can be categorized as d-d transitions or charge-transfer transitions. diva-portal.org The d-d transitions, which involve the excitation of an electron between the d-orbitals of the copper ion, are typically weak and appear in the visible to near-infrared (NIR) region. diva-portal.org The energy and intensity of these transitions are sensitive to the coordination environment around the Cu(II) ion. For instance, in an octahedral geometry, the d-orbitals split into different energy levels, and the energy difference corresponds to the absorbed light. rsc.org
Charge-transfer transitions are generally much more intense than d-d transitions and occur at higher energies (in the UV region). mdpi.com These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In the case of this compound, LMCT transitions are more common, where an electron is excited from a ligand-based orbital to a metal-based orbital. mdpi.com
Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can complement experimental UV-Vis spectra by calculating the energies and characters of the electronic transitions. mdpi.com For example, calculations on related copper complexes have identified absorption bands in the 240–340 nm, 340–450 nm, and 450–600 nm regions, attributing them to LMCT and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com The specific wavelengths and intensities of absorption in this compound complexes can be influenced by the isomeric form of the dihydroxybenzoate ligand (e.g., 2,4-, 2,5-, 3,4-, or 3,5-dihydroxybenzoate) and the presence of other coordinating molecules like water or solvents. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Copper Complexes
| Complex Type | Wavelength (λmax, nm) | Transition Assignment | Reference |
| General Cu(II) Complexes | 450–600 | Ligand-to-Metal Charge Transfer (LMCT) | mdpi.com |
| Hydrated Copper(II) Ion | ~800 | d-d transition | rsc.org |
| Copper(II)-Tyrosyl Complex | ~390, ~500 | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |
This table provides illustrative examples of UV-Vis absorption data for different types of copper complexes to give context to the expected spectral features of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Copper(II) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons, making it particularly suitable for the investigation of copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron. libretexts.org EPR spectroscopy provides detailed information about the electronic structure and the local environment of the Cu(II) center in this compound. libretexts.orgcolab.ws
The EPR spectrum of a copper(II) complex is characterized by the g-tensor and the hyperfine coupling constant (A). The g-value is a measure of the interaction of the unpaired electron with the external magnetic field. For copper(II) complexes, the g-values are typically anisotropic, meaning they have different values along different molecular axes (gₓ, gᵧ, g₂). The pattern of the g-values can reveal the coordination geometry around the copper ion. For instance, in an axially symmetric environment (like a distorted octahedron or square planar geometry), the spectrum will show two principal g-values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis). researchgate.net
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moment of the copper nucleus (which has a nuclear spin I = 3/2). This interaction splits the EPR signal into a set of lines, providing information about the degree of covalency of the metal-ligand bonds and the nature of the ground electronic state. libretexts.org The hyperfine coupling constants (A∥ and A⊥) can be determined from the spacing of these lines.
Table 2: Illustrative EPR Parameters for Copper(II) Complexes
| Complex Type | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | A⊥ (10⁻⁴ cm⁻¹) | Reference |
| Cu(II) in Aqueous Solution | ~2.19 | ~2.05 | ~140 | ~20 | researchgate.net |
| Cu(II) with N, O donors | ~2.16 | ~2.05 | ~170 | ~30 | researchgate.net |
| Cu(II) in distorted octahedral | Varies | Varies | Varies | Varies | colab.ws |
This table presents typical EPR parameters for different copper(II) environments to provide a comparative basis for the analysis of this compound complexes.
Mass Spectrometry for Stoichiometry Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the stoichiometry of newly synthesized compounds. mdpi.com For this compound complexes, mass spectrometry can verify the ratio of copper ions to dihydroxybenzoate ligands. mdpi.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of coordination complexes. researchgate.net In ESI-MS, a solution of the complex is sprayed into the mass spectrometer, where it is ionized, allowing for the detection of the intact complex ion or its fragments. The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the detected ions. researchgate.net
For a this compound complex, one would expect to observe a peak corresponding to the molecular ion of the complex, for example, [Cu(C₇H₅O₄)₂]⁺ or other related species depending on the charge state and any associated solvent molecules. The isotopic pattern of the peaks is also crucial for confirming the presence of copper, as it has two stable isotopes, ⁶³Cu and ⁶⁵Cu, with characteristic relative abundances. researchgate.net
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that can be used, particularly for less soluble complexes. nih.gov In MALDI-MS, the sample is co-crystallized with a matrix material (such as 2,5-dihydroxybenzoic acid) and then irradiated with a laser, leading to the desorption and ionization of the analyte molecules. nih.gov
By analyzing the mass spectrum, researchers can confirm the expected molecular formula and thus the stoichiometry of the this compound complex. mdpi.com This information is vital for understanding the structure and properties of the material.
Table 3: Expected Mass-to-Charge Ratios for a Hypothetical Copper(II) bis(2,4-dihydroxybenzoate) Complex
| Ion | Molecular Formula | Expected m/z (for ⁶³Cu) |
| [Cu(C₇H₅O₄)₂]⁺ | C₁₄H₁₀CuO₈ | 369.97 |
| [Cu(C₇H₅O₄)₂ + H]⁺ | C₁₄H₁₁CuO₈ | 370.98 |
| [Cu(C₇H₅O₄)]⁺ | C₇H₅CuO₄ | 215.96 |
This table is illustrative and shows the calculated m/z values for potential ions of a copper(II) bis(2,4-dihydroxybenzoate) complex to demonstrate the application of mass spectrometry in stoichiometry confirmation.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comkratos.com XPS is particularly useful for characterizing the surface of this compound complexes, providing information about the oxidation state of copper and the bonding environment of the constituent elements (C, O, and Cu). kratos.com
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted electrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment. surfacesciencewestern.com
For this compound, the Cu 2p spectrum is of particular interest. The position and shape of the Cu 2p peaks can distinguish between different oxidation states of copper. For example, Cu(II) species typically exhibit characteristic "shake-up" satellite peaks at higher binding energies than the main Cu 2p peaks, which are absent in Cu(I) and Cu(0) species. surfacesciencewestern.comxpsfitting.com The O 1s spectrum can provide information about the different oxygen environments, such as in the carboxylate group, hydroxyl groups, and any coordinated water molecules. The C 1s spectrum can be deconvoluted to identify carbon atoms in different functional groups within the dihydroxybenzoate ligand. kratos.com
XPS can also be used for depth profiling by combining it with ion sputtering to sequentially remove layers of the material, allowing for the analysis of the composition as a function of depth. kratos.com
Table 4: Typical Binding Energies for Elements in Copper Complexes
| Element | Orbital | Chemical State | Binding Energy (eV) |
| Cu | 2p₃/₂ | Cu(II) | ~934-936 (with shake-up satellites) |
| Cu | 2p₃/₂ | Cu(I) / Cu(0) | ~932-933 |
| O | 1s | C=O | ~531-532 |
| O | 1s | C-O-H / C-O-Cu | ~532-534 |
| C | 1s | C-C / C-H | ~284-285 |
| C | 1s | C-O | ~286-287 |
| C | 1s | O-C=O | ~288-289 |
This table provides representative binding energy ranges for the core levels of elements commonly found in copper carboxylate complexes. The exact values for this compound may vary. surfacesciencewestern.comkratos.comxpsfitting.com
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information about the crystal structure, phase purity, and crystallite size of a bulk sample. creative-biostructure.com For this compound complexes, PXRD is essential to confirm that the synthesized material is crystalline and to identify its crystal phase. mdpi.comontosight.ai
In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystallographic planes in the sample according to Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal planes, and θ is the diffraction angle. The diffracted X-rays are detected, and the result is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). creative-biostructure.com
The positions of the peaks in the diffractogram are characteristic of the crystal lattice of the material, and the pattern serves as a "fingerprint" for a specific crystalline phase. ncl.ac.uk By comparing the experimental PXRD pattern of a synthesized this compound complex with patterns from a database or a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be assessed. ncl.ac.ukresearchgate.net The presence of unexpected peaks would indicate the existence of impurities or other crystalline phases. ncl.ac.uk
The width of the diffraction peaks can also provide an estimation of the average crystallite size through the Scherrer equation. Broader peaks generally correspond to smaller crystallite sizes. researchgate.net
Table 5: Example of PXRD Data Interpretation
| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Miller Indices (hkl) |
| 10.2 | 8.67 | High | (100) |
| 15.5 | 5.71 | Medium | (110) |
| 20.5 | 4.33 | High | (200) |
| 25.8 | 3.45 | Low | (210) |
This is a hypothetical table illustrating how PXRD data for a crystalline material is typically presented. The actual data for this compound would depend on its specific crystal structure. cambridge.org
Morphological Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology, size, and microstructure of materials at the micro- and nanoscale. colab.wsmdpi.com
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to study the internal structure of a material. uiowa.edu In TEM, a beam of electrons is transmitted through an ultrathin specimen. The transmitted electrons are then focused by a series of electromagnetic lenses to form an image. TEM can reveal details about the crystal structure, defects, and the size and shape of individual nanoparticles or crystallites. researchgate.netdiva-portal.org High-resolution TEM (HR-TEM) can even visualize the atomic lattice of a crystalline material. For this compound, TEM could be used to examine the size of the primary crystallites and to observe any internal porosity or structural features. whiterose.ac.ukacs.org
Both SEM and TEM can be equipped with detectors for Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of the sample, confirming the presence of copper, carbon, and oxygen in the material.
Table 6: Comparison of SEM and TEM for Morphological Characterization
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Principle | Scans a focused electron beam over the surface, detecting scattered electrons. | Transmits an electron beam through a thin specimen, detecting transmitted electrons. |
| Resolution | Typically lower than TEM (nanometer scale). | High resolution (sub-nanometer to atomic scale). |
| Sample | Bulk samples, powders. | Ultrathin sections or nanoparticles. |
| Information | Surface topography, morphology, particle size and distribution. | Internal structure, crystallography, particle size and shape, lattice imaging. |
| Typical Application for this compound | Observing the overall morphology of the powder, crystal habits, and agglomeration. | Imaging individual nanocrystals, determining crystallite size, and observing crystal lattice. |
Coordination Chemistry and Ligand Binding Modes
Chelation and Bridging Modes of Dihydroxybenzoate Ligands (e.g., κ-O, μ-O,O)
Dihydroxybenzoate ligands exhibit remarkable versatility in their coordination to copper(II) centers. The presence of both carboxylate and hydroxyl functional groups allows for several binding modes, including chelation and bridging, which are key to the formation of diverse structural assemblies.
One common coordination mode involves the formation of a five-membered chelate ring where the dihydroxybenzoate ligand binds to a single copper ion through one carboxylate oxygen and the adjacent hydroxyl oxygen. This is a prevalent feature in many copper-dihydroxybenzoate structures.
Beyond simple chelation, the carboxylate group frequently acts as a bridge between two copper centers. This can occur in a monodentate fashion, where one oxygen of the carboxylate bridges two metal ions, or in a bidentate mode (μ-O,O'), where both oxygen atoms of the carboxylate group coordinate to different copper ions. mdpi.commdpi.com This bridging capability is fundamental to the formation of binuclear and polynuclear copper complexes. For instance, in a binuclear copper(II) complex with o-bromobenzoates, one carboxylate ligand acts as a bidentate μ₁,₃-bridge, while two others are monodentately coordinated, bridging the Cu(II) cations. mdpi.com
In some structures, particularly those involving 3,5-dihydroxybenzoate (B8624769), a classic "paddle-wheel" structure is observed. researchgate.net In these dimeric units, four carboxylate ligands bridge two copper centers, with each copper atom also potentially coordinated to an axial ligand. researchgate.netwikipedia.org
The hydroxyl groups can also participate in bridging, though this is less common than carboxylate bridging. More frequently, they play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding networks. researchgate.net
The following table summarizes the primary coordination modes observed for dihydroxybenzoate ligands in copper complexes.
| Coordination Mode | Description | Notation Example |
| Monodentate | The ligand binds to a single metal ion through one atom, typically a carboxylate oxygen. | κ¹-O |
| Chelating | The ligand binds to a single metal ion through two or more donor atoms. For dihydroxybenzoates, this often involves a carboxylate oxygen and an ortho-hydroxyl oxygen. | κ²-O,O' |
| Bridging Monodentate | A single donor atom of the ligand bridges two metal centers. | μ-O |
| Bridging Bidentate | Two donor atoms of the same functional group (e.g., carboxylate) bridge two metal centers. | μ₂-O,O' |
Impact of Hydroxyl and Carboxyl Groups on Coordination Flexibility
The deprotonated carboxylate group (COO⁻) is a versatile coordinating agent, capable of monodentate, bidentate chelating, and various bridging modes. mdpi.commdpi.com The hydroxyl groups, particularly when positioned ortho to the carboxylate, readily participate in the formation of stable five- or six-membered chelate rings with the copper ion. tandfonline.com This chelation is a strong driving force in the formation of monomeric and oligomeric complexes.
The flexibility of the carboxylate group allows it to adopt different conformations, which can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. rsc.orgrsc.org The hydroxyl groups contribute to this structural diversity not only through direct coordination but also by establishing strong intra- and intermolecular hydrogen bonds, which help to organize and stabilize the supramolecular architecture. researchgate.net
For example, 2,3-dihydroxybenzoic acid can exhibit both salicylate-type (involving the carboxylate and the 2-hydroxyl group) and catechol-type (involving the 2- and 3-hydroxyl groups) coordination. tandfonline.comcapes.gov.br This dual potential allows for the formation of complex equilibria in solution, leading to various monomeric and oligonuclear species where the carboxylate groups are often responsible for bridging metal ions. tandfonline.comcapes.gov.br In contrast, ligands like 2,4-dihydroxybenzoic acid typically form a five-membered chelate ring via the carboxylate and the 2-hydroxyl oxygen.
Comparison with Analogous Ligands (e.g., Halogenated Benzoates, other Dihydroxybenzoates)
The coordination chemistry of copper dihydroxybenzoates is distinct when compared to analogous ligands such as halogenated benzoates or even different isomers of dihydroxybenzoate itself.
Comparison with Halogenated Benzoates: The primary difference lies in the nature of the substituent group. The hydroxyl groups in dihydroxybenzoates are strong hydrogen bond donors and can participate directly in chelation. Halogen substituents (e.g., -Cl, -Br) on the benzoate (B1203000) ring are electron-withdrawing and primarily influence the electronic properties of the carboxylate group and engage in weaker interactions like halogen bonding or hydrophobic interactions. researchgate.net
While halogenated benzoates can also form dimeric and polymeric structures with copper(II), the supramolecular assembly is governed by different forces. mdpi.comresearchgate.net For instance, complexes with 2-iodobenzoate (B1229623) can exhibit halogen bonding between iodine atoms, a feature absent in dihydroxybenzoate systems. researchgate.net The presence of hydroxyl groups in dihydroxybenzoates leads to stronger and more directional hydrogen bonding, often resulting in more complex and robust 3D networks. researchgate.net
Comparison between Dihydroxybenzoate Isomers: The positioning of the hydroxyl groups on the aromatic ring has a profound effect on the resulting complex structure.
2,3-Dihydroxybenzoic acid is unique in its ability to act as both a salicylic-type and a catechol-type ligand, leading to complex formation equilibria. tandfonline.comcapes.gov.br
2,4- and 2,5-Dihydroxybenzoic acids typically coordinate in a salicylate-like manner, forming a chelate ring with the carboxylate and the ortho-hydroxyl group. cas.cz However, they differ in the degree of tetragonal distortion they induce in the copper(II) coordination sphere. cas.cz
3,5-Dihydroxybenzoic acid , lacking an ortho-hydroxyl group, cannot form the same type of chelate ring. Its complexes with copper(II) often result in paddle-wheel shaped dinuclear units or infinite polymeric chains, with coordination primarily through the carboxylate groups. researchgate.netresearchgate.net
The table below highlights key differences in the coordination behavior of these ligand types with copper(II).
| Ligand Type | Primary Interaction | Common Structural Motifs |
| Dihydroxybenzoates | Chelation (ortho-OH), Hydrogen Bonding, Carboxylate Bridging | Monomers, Dimers (Paddle-wheel), Coordination Polymers |
| Halogenated Benzoates | Carboxylate Bridging, Halogen Bonding, Hydrophobic Interactions | Monomers, Dimers, Coordination Polymers |
| 2,3-Dihydroxybenzoate | Salicylate- and Catechol-type Chelation, Carboxylate Bridging | Monomers, Oligomers |
| 3,5-Dihydroxybenzoate | Carboxylate Bridging | Dimers (Paddle-wheel), 1D/2D Polymers |
Oligonuclear and Polymeric Complex Formation
The ability of the dihydroxybenzoate ligand to bridge metal centers is the cornerstone of forming oligonuclear and polymeric copper complexes. The formation of these extended structures is a common feature in the coordination chemistry of copper carboxylates. tandfonline.com
Oligonuclear Complexes: Binuclear and other oligonuclear complexes are frequently reported. researchgate.nettandfonline.com The most iconic example is the "paddle-wheel" dimer, [Cu₂(3,5-dihydroxybenzoate)₄(acetonitrile)₂], where four 3,5-dihydroxybenzoate ligands bridge two copper ions. researchgate.net In the case of 2,3-dihydroxybenzoic acid, oligomeric species are formed in solution, with the carboxylate groups bridging the copper ions. tandfonline.comcapes.gov.br
Polymeric Complexes: Coordination polymers (CPs) are extended structures built from repeating metal-ligand units. Dihydroxybenzoate ligands are excellent building blocks for CPs due to their versatile bridging capabilities. One-dimensional (1D) "chain" structures, two-dimensional (2D) "layered" structures, and three-dimensional (3D) frameworks have all been observed. researchgate.netrsc.orgrsc.org
For example, reacting copper acetate (B1210297) with 3,5-dihydroxybenzoic acid can yield infinite polymeric 1D chains. researchgate.net In these structures, the ligands link the copper centers into extended arrays. The dimensionality of the polymer can be influenced by factors such as the solvent used and the presence of other auxiliary ligands. The final supramolecular architecture is often reinforced by extensive hydrogen bonding networks involving the hydroxyl groups and, in many cases, co-crystallized solvent molecules. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of metal complexes like copper dihydroxybenzoate. nih.govnih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. nih.govyoutube.com
In the study of this compound and related complexes, DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.gov These calculations can predict key structural parameters such as bond lengths and angles. For instance, in related copper(II) complexes with substituted benzoate (B1203000) ligands, DFT has been used to optimize geometries, revealing how different substituents influence the coordination environment of the copper center. rsc.org The choice of functional and basis set, such as B3LYP with the LANL2DZ basis set, is crucial for obtaining accurate results for the geometry and electronic properties of copper oxide nanoclusters and similar systems. sphinxsai.com
Once an optimized geometry is obtained, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density, molecular orbital energies, and atomic charges. These calculations are fundamental for understanding the nature of the bonding between the copper ion and the dihydroxybenzoate ligands. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. For copper complexes, FMO analysis reveals the nature of electronic transitions. nih.gov In many copper(II) complexes, the HOMO is often localized on the ligands, while the LUMO has significant metal character, or vice versa. researchgate.netresearchgate.net This distribution determines the type of electronic transitions that can occur, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.gov Analysis of copper(I) complexes has shown that the addition of different ligands can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the electronic properties of the complex. nih.gov
| Complex Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔEH-L) (eV) | Predominant Orbital Character |
|---|---|---|---|---|
| Cu(I) Complex with N^N Ligands | -6.95 | -2.94 | 4.01 | HOMO: 70.5% Cu(I) nih.gov |
| Cu(I) Complex with N^N and P^P Ligands | -6.21 | -2.25 | 3.96 | LUMO energy increases with P^P ligands nih.gov |
| General Metal Complex 1 | -6.23 | -2.90 | 3.33 | Not specified researchgate.net |
| General Metal Complex 2 | -5.87 | -3.09 | 2.78 | Not specified researchgate.net |
DFT calculations are instrumental in elucidating the mechanisms of electronic charge transfer within this compound complexes. nih.gov These transfers are fundamental to the color, reactivity, and potential applications of the complex. Charge transfer can occur between the metal center and the ligands (MLCT or LMCT) or between different parts of the ligands themselves.
Theoretical studies on various copper complexes have helped to understand intramolecular and interfacial electron transfer. semanticscholar.orgnih.gov For instance, in the context of dye-sensitized solar cells, DFT can model how electrons are transferred from the excited complex to a semiconductor material. nih.gov The nature of the ligands plays a critical role in modulating these charge transfer properties. Studies on copper complexes with ligands similar to dihydroxybenzoate show that electron-donating or electron-withdrawing substituents can fine-tune the energies of the molecular orbitals and thus influence the efficiency and direction of charge transfer. rsc.org The process can be a single-electron transfer (SET), where the copper catalyst acts as a one-electron oxidant. rsc.org Understanding these mechanisms is also crucial in biological systems, where copper complexes participate in redox processes. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov It is a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra. nih.govresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions responsible for these absorptions. researchgate.net
By comparing theoretically computed spectra with experimental data, researchers can validate their computational models and gain deeper insight into the electronic structure. nih.gov For example, TD-DFT studies on copper(II) complexes with 2-hydroxyphenones have been used to identify the specific molecular orbitals involved in the observed absorption bands in the visible region. nih.govresearchgate.net These calculations can distinguish between d-d transitions localized on the copper ion and charge-transfer transitions (MLCT or LMCT). nih.govresearchgate.net This information is vital for designing new copper complexes with specific optical properties for applications like dyes and catalysts. semanticscholar.orgnih.gov
Molecular Dynamics Simulations for Complex Systems
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and materials over time. nih.gov For this compound, MD simulations can provide insights into its behavior in complex environments, such as in solution or interacting with biological macromolecules. rsc.org Unlike DFT, which typically models molecules in a vacuum or with simplified solvent models, MD uses classical mechanics to simulate the movement of every atom in a system, including solvent molecules, over a period of time. nih.gov
MD simulations can be used to explore the conformational flexibility of the complex, its solvation structure, and its interactions with other molecules. rsc.org For example, simulations could model how water molecules arrange around the copper complex and how this solvation shell affects its stability and reactivity. In the study of dinuclear copper(II) complexes, MD simulations have helped to confirm the crucial role of weak interactions, such as hydrogen bonding and electrostatic interactions, between the complex and other molecules. rsc.org Ab initio MD (AIMD), which uses forces calculated by DFT, allows for the simulation of chemical events like bond-breaking and formation, providing a more detailed understanding of reaction dynamics. d-nb.info
Theoretical Studies on Reaction Pathways
Theoretical calculations, primarily using DFT, are employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the investigation of reaction mechanisms, identification of transition states, and calculation of activation energies. nih.gov
For instance, theoretical studies can elucidate the mechanism of catalytic reactions where a copper complex is involved. A study on copper(I) carbenoids in C-H activation reactions used DFT to analyze the effects of different substituents on reactivity and reaction barriers. nih.gov The calculations revealed how the electronic nature of the substituents modulates the electrophilicity of the carbenoid carbon, thereby influencing the reaction pathway. nih.gov Similarly, for this compound, theoretical studies could investigate its role in oxidation reactions. The electrochemical oxidation of 2,3-dihydroxybenzoic acid by Cu(II) has been studied, suggesting a mechanism involving a one-electron oxidation to a semiquinone radical, followed by an electron-transfer reaction. researchgate.net Such studies are crucial for understanding and optimizing the catalytic performance of these copper complexes.
Advanced Materials Applications of Copper Dihydroxybenzoate Complexes Non Biological
Metal-Organic Frameworks (MOFs) Based on Dihydroxybenzoate Linkers
The integration of copper ions with dihydroxybenzoate linkers facilitates the synthesis of metal-organic frameworks (MOFs) with unique structural and functional properties. These materials are crystalline solids composed of metal nodes connected by organic linkers, forming a porous, three-dimensional structure. The choice of the dihydroxybenzoate isomer and the synthesis conditions dictate the final topology and properties of the resulting Cu-MOF, influencing its performance in applications like gas storage and separation.
Synthesis and Structural Design of Cu-MOFs
The rational design and synthesis of copper-dihydroxybenzoate MOFs are crucial for tailoring their structural characteristics and subsequent functionalities. A notable example is a novel copper-MOF synthesized from copper(II) nitrate and 3,4-dihydroxybenzoic acid (H3L), which yields a three-dimensional framework with the formula [Cu3L2(DMF)2]n, where DMF is N,N-dimethylformamide. nih.govnih.gov
Several synthesis methods can be employed:
Solvothermal Synthesis: Single crystals of this Cu-MOF can be obtained through a solvothermal method. This involves dissolving the 3,4-dihydroxybenzoic acid linker in DMF and, in a separate vial, dissolving the copper(II) nitrate salt in distilled water. The two solutions are then combined and heated, leading to the gradual formation of crystalline MOF material. nih.gov
Microwave-Assisted Synthesis: For a more rapid, scaled-up production, a microwave-assisted approach can be utilized. The ligand and metal salt are dissolved in a DMF/water solvent mixture and heated in a microwave reactor, significantly reducing the reaction time to about an hour while achieving high yields (~75%). nih.gov
Mechanochemical Synthesis: A green, eco-friendly alternative involves mechanochemical synthesis through liquid-assisted grinding (LAG). This method uses a minimal amount of water as an additive and produces the MOF in minutes, highlighting its efficiency and reduced environmental footprint compared to solvent-heavy methods. acs.org
The resulting structure of the [Cu3L2(DMF)2]n MOF is a 3D lattice. nih.gov Advanced characterization using three-dimensional electron diffraction (3D ED) has revealed that in mechanochemically synthesized versions, water molecules are trapped within the framework's channels but are not directly coordinated to the copper nodes. This structural detail is distinct from similar structures synthesized via traditional solvothermal methods using DMF, where the solvent molecules are coordinated to the metal centers. acs.org This flexibility and stability in various solvents are key features of its structural design. acs.org
| Synthesis Method | Reagents | Solvent/Additive | Conditions | Outcome |
| Solvothermal | 3,4-dihydroxybenzoic acid, Cu(NO₃)₂·2.5H₂O | DMF, Water | Slow mixing, heating | Single crystals of [Cu₃L₂(DMF)₂]n nih.gov |
| Microwave-Assisted | 3,4-dihydroxybenzoic acid, Cu(NO₃)₂·2.5H₂O | DMF, Water | 95 °C for 1 hour | High yield (~75%) of MOF powder nih.gov |
| Mechanochemical | Copper(II) salt, Protocatechuic acid | Water (LAG) | Minutes of milling | Nanocrystalline MOF powder acs.org |
Gas Adsorption and Separation Properties
The porosity of copper-dihydroxybenzoate MOFs is a key determinant of their utility in gas adsorption and separation, although they may not always exhibit high porosity. For the [Cu3L2(DMF)2]n MOF derived from 3,4-dihydroxybenzoic acid, gas adsorption studies revealed a relatively low surface area, which is characteristic of non-porous or microporous materials with very small pores. mdpi.com
Initial adsorption isotherm studies on the as-synthesized material, after activation at 170 °C, showed minimal uptake of nitrogen (N₂) at 77 K and carbon dioxide (CO₂) at 273 K. mdpi.com
N₂ Adsorption: The maximum N₂ uptake was only 7.9 cm³/g, which corresponds to a Brunauer–Emmett–Teller (BET) surface area of just 4 m²/g. mdpi.com
CO₂ Adsorption: The CO₂ uptake was also low, reaching approximately 5 cm³/g. mdpi.com
These results suggest that the pores in the as-synthesized material are largely inaccessible. However, the material's properties can be enhanced through post-synthesis modification. A solvent-exchange process using ethanol (EtOH) followed by reactivation had a noticeable, albeit limited, positive effect on the MOF's porosity. mdpi.com
After the solvent exchange:
The maximum N₂ loading increased by 2.5 times to 20 cm³/g. mdpi.com
The BET surface area quadrupled, increasing from 4 m²/g to 15 m²/g. mdpi.com
This enhancement indicates that the solvent exchange strategy helps to open up the framework's channels, improving its mesoporosity and making it slightly more accessible to gas molecules. mdpi.com While not a high-performance material for gas separation compared to other well-known MOFs, this study demonstrates that the adsorptive properties of copper-dihydroxybenzoate MOFs can be tuned. mdpi.comresearchgate.netnih.gov
| Gas Adsorbate | Conditions | As-Synthesized MOF | Post-Ethanol Exchange MOF |
| Nitrogen (N₂) at 77 K | Max Uptake (cm³/g) | 7.9 mdpi.com | 20 mdpi.com |
| BET Surface Area (m²/g) | 4 mdpi.com | 15 mdpi.com | |
| Carbon Dioxide (CO₂) at 273 K | Max Uptake (cm³/g) | ~5 mdpi.com | - |
Processability into Pellets and Membranes
For practical industrial applications, MOFs, which are typically synthesized as insoluble powders, must be processed into more robust forms like pellets or membranes. nih.gov This shaping is mandatory to prevent issues such as material blow-off in gas flow systems and to facilitate integration into existing devices. nih.gov The copper-dihydroxybenzoate MOF, [Cu3L2(DMF)2]n, has demonstrated excellent processability. nih.govnih.gov
Pellet Formation: Pellets can be fabricated using a simple and cost-effective extrusion method. nih.govmdpi.com
A malleable paste is created by adding a small amount of water to the MOF powder. nih.gov
This paste is transferred into a syringe and compressed, with gentle heating, to extrude a pellet and remove excess water. nih.gov
To enhance mechanical durability, the resulting pellet can be briefly submerged in a polysulphone (PSF) solution, which creates a protective transparent polymer film upon solvent evaporation. nih.gov
Membrane Formation: The MOF can also be immobilized into polymeric membranes.
The powdered MOF is suspended in a solution of a polymer like polysulphone (PSF) or polymethylmethacrylate (PMMA). nih.govmdpi.com
The suspension is cast into a mold, and after the solvent evaporates, a flexible MOF-polymer composite membrane is formed. nih.govmdpi.com
Crucially, the structural integrity of the copper-dihydroxybenzoate MOF is maintained throughout these processing steps. Powder X-ray diffraction (PXRD) analysis confirmed that the MOF's crystallinity was preserved in both the pellets and the membranes. nih.gov Furthermore, these processed forms exhibited significant stability under conditions relevant to industrial operation, such as high relative humidity (98% RH) for 72 hours, demonstrating their potential for real-world applications. nih.gov
Supramolecular Assemblies and Networks
Beyond the rigid, covalently linked structures of MOFs, copper and dihydroxybenzoate can form supramolecular assemblies. These architectures are organized and maintained by weaker, non-covalent forces, including hydrogen bonding and π-π stacking. The directionality and strength of these interactions guide the self-assembly of individual complexes into well-defined, extended networks in the solid state, leading to materials with unique crystalline structures and properties.
Hydrogen Bonding Interactions in Solid-State Architectures
Hydrogen bonding plays a critical, structure-directing role in the solid-state architectures of copper dihydroxybenzoate complexes. A hydrogen bond is an electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). royalsocietypublishing.org In these systems, the carboxylic acid and hydroxyl groups of the dihydroxybenzoate ligand are the primary sites for such interactions. nih.govresearchgate.net
The well-known "paddle wheel" copper(II) carboxylate dimer unit serves as an excellent building block for creating extended hydrogen-bonded networks. nih.gov When ligands like 4-hydroxybenzoate are used, the outward-pointing phenolic groups are available to form strong hydrogen bonds with neighboring molecules or solvents. nih.gov This leads to the generation of diverse supramolecular networks, such as square-grid hydrogen-bonded sheets. nih.gov The specific architecture is highly dependent on the other components present during crystallization, including counter-ions and solvent molecules, which can either participate in the network or block its formation by terminating the hydrogen bonds. nih.gov The interplay between intramolecular and intermolecular hydrogen bonds within the dihydroxybenzoic acid ligands themselves also contributes to the stability and geometry of the final assembly. nih.govresearchgate.net
π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions are a significant force in the formation of supramolecular assemblies involving this compound. These interactions occur between the aromatic rings of the dihydroxybenzoate ligands on adjacent molecules. researchgate.net π-π stacking is a quantum-mechanical phenomenon that involves attractive van der Waals forces (dispersion) and electrostatic interactions between the electron clouds of the aromatic systems. nih.gov
Self-Assembly Principles and Controlled Architectures
The non-biological applications of this compound complexes in advanced materials are significantly underpinned by their capacity for self-assembly into well-defined, controlled architectures. This propensity is primarily governed by the coordination preferences of the copper ions and the versatile binding modes of the dihydroxybenzoate ligands, which together direct the formation of supramolecular structures through a combination of coordination bonds and non-covalent interactions.
At the core of these assemblies are the coordination geometries adopted by the copper(II) centers. Depending on the specific dihydroxybenzoate isomer (e.g., 2,4-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid) and the presence of ancillary ligands, copper ions can exhibit various coordination numbers and geometries, such as square planar, square pyramidal, or distorted octahedral. researchgate.net These geometries dictate the spatial orientation of the ligands, which in turn influences the directionality of the resulting supramolecular network.
A critical factor in the self-assembly process is the multifunctional nature of the dihydroxybenzoate ligand, which possesses both carboxylate and hydroxyl functional groups. The carboxylate group readily coordinates to the copper centers, often in a bridging fashion to form dinuclear paddle-wheel structures. nih.govnih.gov These dimeric units can then act as secondary building units (SBUs) for the construction of larger, more complex architectures.
The hydroxyl groups play a pivotal role in guiding the self-assembly through hydrogen bonding. These interactions can occur between adjacent this compound complexes or involve solvent molecules, leading to the formation of extended one-dimensional (1D) chains, two-dimensional (2D) sheets, or intricate three-dimensional (3D) frameworks. researchgate.netnih.gov The strategic placement of hydroxyl groups on the benzoate (B1203000) ring allows for precise control over the hydrogen-bonding patterns and, consequently, the final architecture of the material. For instance, studies on analogous copper hydroxybenzoate systems have demonstrated the formation of square-grid hydrogen-bonded networks where the copper complex serves as a 4-connecting node. nih.gov
The table below summarizes the key interactions and resulting architectures in the self-assembly of this compound and related complexes.
| Interaction Type | Participating Groups | Resulting Architecture | Reference |
| Coordination Bonds | Copper ions, Carboxylate groups | Dinuclear paddle-wheel units, 1D chains | nih.govnih.gov |
| Hydrogen Bonding | Hydroxyl groups, Carboxylate groups, Coordinated water | 2D sheets, 3D networks | researchgate.netnih.gov |
| π-π Stacking | Aromatic rings of dihydroxybenzoate | Stabilization of 3D structures | |
| Van der Waals Forces | Overall molecular structure | Crystal packing | researchgate.net |
Catalytic Applications in Organic Transformations
This compound complexes have emerged as versatile catalysts in a range of organic transformations, owing to the redox activity of the copper center and its ability to coordinate with various organic substrates. These complexes can function as both homogeneous and heterogeneous catalysts, demonstrating efficacy in coupling reactions, oxidation processes, and polymerization.
Copper-Catalyzed Decarboxylative Coupling Reactions
Copper-catalyzed decarboxylative coupling has become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing readily available carboxylic acids as starting materials. wvu.edu While specific studies detailing the use of pre-formed this compound complexes as catalysts are emerging, the fundamental mechanism of copper-catalyzed decarboxylation provides a strong basis for their application.
The generally accepted mechanism involves the initial formation of a copper carboxylate species through the reaction of a copper(I) or copper(II) salt with the carboxylic acid. future4200.com In the context of this compound, the complex itself can serve as this key intermediate. Upon heating, this complex can undergo decarboxylation to generate an organocopper intermediate with the concomitant release of carbon dioxide. This highly reactive organocopper species can then participate in cross-coupling reactions with a variety of partners, such as aryl halides or other electrophiles, to form the desired product and regenerate the active copper catalyst.
Oxidative Coupling Reactions
Copper complexes are well-known catalysts for oxidative coupling reactions, where two substrate molecules are joined together in the presence of an oxidant. unirioja.es this compound complexes are poised to be effective catalysts in this arena due to the ability of the copper center to cycle between different oxidation states, typically Cu(I), Cu(II), and potentially Cu(III). mdpi.com
In a typical oxidative coupling reaction catalyzed by a copper complex, the mechanism may involve the coordination of the substrates to the copper center. This is followed by an oxidation step, often facilitated by an external oxidant such as molecular oxygen or a peroxide, which promotes the formation of a new bond between the coordinated substrates. The copper catalyst is then regenerated in its active oxidation state to continue the catalytic cycle.
For instance, in the oxidative coupling of phenols or related compounds, a this compound catalyst could facilitate the reaction through a mechanism involving the formation of a copper-phenolate intermediate. Subsequent oxidation and coupling would yield the desired product. The dihydroxybenzoate ligand, with its hydroxyl groups, could participate in proton transfer steps or influence the redox potential of the copper center, thereby impacting the catalytic activity. While copper(II) acetate (B1210297) is a commonly used catalyst and oxidant in such reactions, the principles are readily extendable to this compound complexes. unirioja.es
Catalysis in Polymerization Processes
Copper-mediated polymerization, particularly atom transfer radical polymerization (ATRP), is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow dispersities. nih.govwikipedia.org this compound complexes, with their ability to participate in one-electron redox reactions, are potential candidates as catalysts for such processes.
In a typical copper-mediated polymerization, a copper(I) complex reversibly activates a dormant species (e.g., an alkyl halide initiator) to generate a propagating radical and a copper(II) complex. This equilibrium between activation and deactivation allows for controlled polymer chain growth. A this compound complex could be utilized in such a system, where the Cu(I)/Cu(II) redox couple involving the dihydroxybenzoate ligand would regulate the polymerization.
Furthermore, copper complexes have been investigated as photoredox catalysts in polymerization reactions. mdpi.com Upon irradiation with visible light, a copper complex can be excited to a state where it can engage in electron transfer processes to initiate polymerization. A this compound complex, with its aromatic ligand, may possess suitable photophysical properties to act as a photoinitiator in conjunction with other components of the polymerization system. The versatility of copper catalysts is demonstrated by their application in the polymerization of a wide range of monomers, including acrylates, methacrylates, and styrene. nih.gov
Role as Heterogeneous and Homogeneous Catalysts
This compound complexes can be employed as both homogeneous and heterogeneous catalysts, offering distinct advantages depending on the reaction conditions and desired application.
As homogeneous catalysts , this compound complexes are dissolved in the reaction medium, allowing for high catalytic activity and selectivity due to the well-defined nature of the active species and the accessibility of the catalytic sites. uu.nl The dihydroxybenzoate ligand can play a crucial role in solubilizing the complex and in fine-tuning the electronic and steric properties of the copper center to optimize catalytic performance. However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss.
To overcome the challenges of catalyst separation, this compound can be utilized or modified to function as a heterogeneous catalyst . This can be achieved by synthesizing the complex as an insoluble coordination polymer or a metal-organic framework (MOF), where the this compound units are integrated into a solid-state structure. researchgate.net For instance, a ternary copper(II) complex of 2,4-dihydroxybenzoic acid has been shown to have catalytic activity in the thermal decomposition of energetic materials, acting as a solid-state catalyst. dntb.gov.ua Alternatively, the complex can be immobilized on a solid support, such as silica, alumina, or a polymer resin. sciopen.com This heterogenization approach combines the high activity of the copper complex with the practical advantages of easy separation and recyclability of the catalyst.
The following table provides a comparative overview of this compound as a homogeneous versus a heterogeneous catalyst.
| Feature | Homogeneous Catalyst | Heterogeneous Catalyst |
| State | Dissolved in reaction medium | Solid, insoluble in reaction medium |
| Activity | Typically high | Can be high, but may be limited by diffusion |
| Selectivity | Often high and tunable | Can be high, may be influenced by support |
| Catalyst Separation | Difficult, may require extraction or distillation | Easy, typically by filtration |
| Recyclability | Challenging | Generally straightforward |
| Example | This compound complex in solution for coupling reactions | Insoluble this compound MOF or supported complex |
Mechanistic Studies of Copper Dihydroxybenzoate Involved Reactions
Elucidation of Catalytic Cycles and Active Species
The catalytic activity of copper dihydroxybenzoate complexes is rooted in the ability of the copper center to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). iciq.org A generalized catalytic cycle often begins with the coordination of the reactant(s) to the copper(II)-dihydroxybenzoate complex. The specific nature of the active species can vary depending on the reaction environment and the presence of other ligands. For instance, in a ternary complex of copper(II) with 2,4-dihydroxybenzoic acid and 1,10-phenanthroline (B135089), the central Cu²⁺ ion is coordinated to nitrogen atoms from the phenanthroline and a carboxyl oxygen from a single 2,4-dihydroxybenzoate (B8728270) anion. researchgate.net
A plausible catalytic cycle in an oxidative reaction involves the following key steps:
Substrate Binding: The organic substrate binds to the Cu(II) center.
Electron Transfer/Oxidation: The substrate is oxidized, and the copper center is reduced from Cu(II) to Cu(I). This step can proceed through a single-electron transfer (SET) mechanism. iciq.orgwisc.edu
Product Release: The oxidized product dissociates from the copper center.
Catalyst Regeneration: The Cu(I) species is re-oxidized back to the active Cu(II) state by a terminal oxidant, such as molecular oxygen or a persulfate. iciq.orgnih.gov In some cases, a highly unstable Cu(III) intermediate may be formed, which then undergoes reductive elimination to release the product and regenerate the Cu(I) catalyst. researchgate.net
Computational studies, particularly Density Functional Theory (DFT), have become powerful tools for elucidating these pathways, providing insights into the structures of intermediates and the energy barriers of transition states. iciq.orgnih.gov For example, in the hydroxylation of benzoate (B1203000) derivatives, DFT calculations have suggested the formation of a copper(II)-oxyl intermediate as a key active species. nih.gov
Kinetic Investigations of Reaction Pathways
Kinetic studies are essential for understanding reaction rates, determining the rate-limiting step, and validating proposed mechanisms. Techniques such as stopped-flow spectroscopy allow for the monitoring of rapid reactions and the identification of transient species. acs.org For copper-catalyzed aerobic oxidations, kinetic data often reveal the dependence of the reaction rate on the concentrations of the copper catalyst, substrate, and oxidant. acs.org
In the context of copper-dihydroxybenzoate catalysis, kinetic analysis can help to distinguish between different potential mechanisms. For example, in the catalytic decomposition of energetic materials like RDX and AP using a ternary copper(II)-2,4-dihydroxybenzoate complex, the reaction kinetics were significantly altered, as evidenced by a substantial reduction in the apparent activation energies. researchgate.net
| Compound | Condition | Decomposition Peak Temperature (°C) | Apparent Activation Energy (kJ mol⁻¹) |
|---|---|---|---|
| Ammonium Perchlorate (AP) | Uncatalyzed | 406.5 | 293.1 |
| Catalyzed | 353.9 | 207.4 | |
| RDX | Uncatalyzed | 242.3 | 239.6 |
| Catalyzed | 181.4 | 177.5 |
The rate-limiting step in many copper-catalyzed aerobic oxidations is often the reoxidation of the Cu(I) catalyst by oxygen. acs.org However, depending on the substrate, other steps like C-H bond activation or substrate deprotonation can also be rate-determining. nih.gov
Identification and Characterization of Intermediates (e.g., Copper-Oxygen Species)
The direct detection and characterization of reaction intermediates are critical for confirming mechanistic proposals. Copper-oxygen species are frequently invoked as key intermediates in oxidation reactions catalyzed by copper complexes. rsc.orgacs.org These species can include copper(II)-superoxo, copper(II)-hydroperoxo, and copper(II)-oxyl species, which are often formed through the reaction of a Cu(I) complex with molecular oxygen. nih.govnih.gov
Spectroscopic techniques are invaluable for identifying these transient species:
UV-Vis Spectroscopy: Can monitor the formation and decay of colored intermediates. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: Useful for characterizing paramagnetic species like Cu(II) complexes and certain copper-oxygen adducts. nih.gov
Raman and Infrared (IR) Spectroscopy: Provide vibrational information that can help identify specific bonds, such as the O-O bond in a peroxo species. acs.org
X-ray Absorption Spectroscopy (XAS): Can provide information about the oxidation state and coordination environment of the copper center in an intermediate. acs.org
In studies of copper-catalyzed superoxide (B77818) dismutation, the formation of cupric-superoxo ([Cu(II)(O₂⁻)]) and cupric-hydroperoxo ([Cu(II)(OOH)]) species has been demonstrated through a combination of electronic absorption spectra, mass spectrometry, and DFT calculations. rsc.org While direct characterization of such intermediates in this compound systems is less common, their involvement is inferred from the broader understanding of copper-oxygen chemistry. nih.govrsc.orgacs.org The electrochemical oxidation of 2,3-dihydroxybenzoic acid by Cu(II) has been shown to proceed through a semiquinone radical intermediate. researchgate.net
Electron Transfer Processes in Copper-Based Catalysis
The facility with which copper cycles between its accessible oxidation states (Cu(I), Cu(II), Cu(III)) makes electron transfer a fundamental process in its catalytic chemistry. iciq.org Many copper-catalyzed reactions are initiated by a single-electron transfer (SET) from an electron-rich substrate to a Cu(II) center, generating a radical cation and a Cu(I) species. wisc.eduscilit.com
The mechanism can be substrate-dependent. For electron-rich substrates, an SET pathway is often favored. For more electron-deficient substrates, an organometallic pathway involving C-H activation or a radical release mechanism may be operative. wisc.edunih.gov The electrochemical behavior of 2,3-dihydroxybenzoic acid in the presence of Cu(II) points to a one-electron oxidation of the dihydroxybenzoate to a semiquinone radical, followed by a subsequent electron-transfer reaction. researchgate.net In this system, the redox cycling between Cu(I) and Cu(II) is enhanced by hydrogen peroxide, which re-oxidizes Cu(I) to Cu(II). researchgate.net
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Research into copper dihydroxybenzoate complexes has yielded significant contributions across coordination chemistry, materials science, and catalysis. A primary finding is the versatility of the dihydroxybenzoate ligand, whose isomeric form dictates the coordination chemistry of the resulting copper(II) complex. For instance, ligands like 2,3-dihydroxybenzoic acid (2,3-DHB) can exhibit both salicylic and catechol coordination types due to the specific positioning of their binding sites, a behavior distinct from other isomers like 3,4-DHB. researchgate.net
Key advancements include the synthesis and structural characterization of not only simple binary complexes but also more intricate ternary systems and coordination polymers. The introduction of co-ligands, such as 1,10-phenanthroline (B135089), has been shown to create complex metal-organic architectures. In one such ternary complex involving 2,4-dihydroxybenzoic acid (2,4-DHBA), the central Cu²⁺ ion coordinates with nitrogen atoms from two 1,10-phenanthroline ligands and a single carboxyl oxygen atom from a 2,4-DHBA anion, while a second 2,4-DHBA anion acts to balance the charge without direct coordination. researchgate.net
A major contribution of this research lies in the demonstrated catalytic activity of these complexes, particularly in the thermal decomposition of energetic materials. Ternary copper(II) complexes of 2,4-DHBA have been proven to significantly lower the decomposition peak temperatures and apparent activation energies of compounds like ammonium perchlorate (AP) and cyclotrimethylenetrinitramine (RDX). researchgate.net Furthermore, these copper complexes serve as valuable precursors and building blocks in materials science for synthesizing advanced materials such as metal-organic frameworks (MOFs) and copper-doped carbon aerogels.
Emerging Trends in this compound Coordination Chemistry
The field of this compound coordination chemistry is evolving from the study of simple monomeric complexes to the design of sophisticated, multidimensional structures with tailored properties. ijraset.com A prominent trend is the construction of ternary complexes and coordination polymers through the strategic use of auxiliary ligands. researchgate.net This approach allows for fine-tuning the coordination environment of the copper center, which in turn influences the electronic, magnetic, and catalytic properties of the resulting material.
Another emerging area is the systematic exploration of the isomeric effects of the dihydroxybenzoic acid ligand. Researchers are investigating how the different positions of the hydroxyl and carboxyl groups on the benzene (B151609) ring (e.g., 2,3-, 2,4-, 3,4-, and 2,6-dihydroxybenzoic acid) influence the formation of distinct coordination modes, such as catechol-like versus salicylic-like binding. researchgate.net This understanding is crucial for the rational design of complexes with specific structural motifs and functionalities.
There is also a growing interest in creating heterometallic coordination polymers involving this compound units. dntb.gov.ua This trend is driven by the potential to create materials with synergistic properties arising from the interaction between different metal centers. Furthermore, the broader renaissance in free-radical chemistry and photoredox catalysis is inspiring new research directions, with a focus on developing copper-promoted, radical-mediated bond formations where this compound complexes could serve as effective catalysts. nih.gov
Potential for Novel Material Design and Catalytic Systems
The unique structural features and reactivity of this compound complexes present significant potential for the design of novel materials and advanced catalytic systems. In material design, their role as building blocks for metal-organic frameworks (MOFs) is particularly promising. By selecting appropriate dihydroxybenzoate isomers and co-ligands, it is possible to engineer porous MOFs with potential applications in gas storage and separation. The use of these complexes as precursors for materials like copper-doped carbon aerogels also highlights a pathway toward creating advanced functional materials.
In catalysis, the proven efficacy of this compound complexes in promoting the decomposition of energetic materials opens avenues for developing more efficient combustion catalysts for solid propellants. researchgate.net A newly synthesized ternary copper(II) complex of 2,4-DHBA, for example, demonstrated superior catalytic performance compared to traditional catalysts, significantly lowering decomposition temperatures and activation energies for both AP and RDX. researchgate.net This complex was also found to alter the decomposition process of RDX from melting decomposition to direct solid-phase decomposition, a rare and potentially valuable catalytic effect. researchgate.net
Future research could explore the application of these copper complexes in other catalytic domains, such as oxidative dehydrogenation of alcohols and redox-neutral C-H functionalization reactions. nih.gov The development of catalytic systems based on this compound could provide cost-effective and efficient alternatives to noble metal catalysts.
Interactive Data Table: Catalytic Effect of a Ternary Copper(II) 2,4-Dihydroxybenzoate (B8728270) Complex on Energetic Materials
| Energetic Material | Decomposition Peak Temperature (°C) | Apparent Activation Energy (kJ mol⁻¹) |
| AP (Ammonium Perchlorate) | ||
| Uncatalyzed | 406.5 | 293.1 |
| Catalyzed | 353.9 | 207.4 |
| RDX (Cyclotrimethylenetrinitramine) | ||
| Uncatalyzed | 242.3 | 239.6 |
| Catalyzed | 181.4 | 177.5 |
| Data sourced from a study on a ternary complex of 2,4-DHBA. researchgate.net |
Q & A
Q. How to systematically review existing literature on this compound to identify knowledge gaps?
- Methodological Answer : Use databases like SciFinder and PubMed with keywords: "this compound AND (synthesis OR catalysis OR bioactivity)". Filter by publication date (last 10 years) and study type (experimental vs. theoretical). Map trends using bibliometric tools (VOSviewer) and prioritize studies with mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
